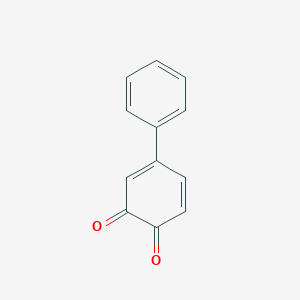

4-Phenyl-1,2-benzoquinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-1,2-benzoquinone is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Properties

PBQ has demonstrated notable antimicrobial activity against various pathogens. A study indicated that quinones, including PBQ, possess significant antibacterial properties. Their mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria .

Antitumor Activity

Research highlights the cytotoxic effects of PBQ on cancer cells. In vitro studies have shown that PBQ induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting cell proliferation. For instance, PBQ was found to inhibit the growth of human leukemia cells, showcasing its potential as an antitumor agent .

Antioxidant Activity

PBQ exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thus contributing to its therapeutic potential in treating diseases related to oxidative stress .

Industrial Applications

Polymer Chemistry

In polymer science, PBQ is utilized as a polymerization inhibitor and stabilizer. It helps prevent unwanted polymerization reactions during the production of plastics and resins. Its ability to quench free radicals makes it an effective additive in the manufacturing processes of various polymers .

Dyes and Pigments

PBQ's unique chemical structure allows it to be used in dyeing processes due to its excellent color stability and fastness properties. It is employed in the formulation of dyes for textiles and other materials, providing vibrant colors with lasting durability .

Environmental Applications

Environmental Remediation

PBQ has potential applications in environmental remediation due to its reactivity with pollutants. Studies have indicated that it can participate in redox reactions that help break down hazardous compounds in contaminated environments, highlighting its role in environmental cleanup efforts .

Photochemical Reactions

The photochemical properties of PBQ make it suitable for use in photodynamic therapy (PDT) and other light-activated processes. Its ability to generate singlet oxygen upon light activation can be harnessed for therapeutic applications and environmental remediation strategies .

Data Tables

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial | ROS generation leading to cell disruption |

| Antitumor | Induction of apoptosis | |

| Antioxidant | Free radical scavenging | |

| Industrial | Polymerization inhibitor | Quenching free radicals |

| Dyes and pigments | Color stability and fastness | |

| Environmental | Environmental remediation | Redox reactions with pollutants |

| Photochemical reactions | Singlet oxygen generation |

Case Studies

-

Antimicrobial Activity Study

A recent study evaluated the effectiveness of PBQ against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations of PBQ, suggesting its potential as a natural preservative in food products . -

Antitumor Mechanism Investigation

In vitro experiments on leukemia cell lines demonstrated that PBQ induces apoptosis through the activation of caspase pathways. This finding supports the development of PBQ as a candidate for cancer therapy . -

Environmental Impact Assessment

Research conducted on the degradation of organic pollutants using PBQ revealed its effectiveness in breaking down complex hydrocarbons in soil samples. This study underscores the compound's utility in bioremediation efforts .

Eigenschaften

CAS-Nummer |

17189-95-6 |

|---|---|

Molekularformel |

C12H8O2 |

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

4-phenylcyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |

InChI-Schlüssel |

GYUPJJYSAFYKOG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.